Compound Description: DW-116 is a novel quinolone antibiotic with promising in vivo antibacterial activity comparable to or even exceeding that of established quinolones like ciprofloxacin and rufloxacin. This enhanced activity, despite lower in vitro potency, is attributed in part to its pharmacokinetic properties, including near-complete oral absorption and a longer mean residence time compared to the reference quinolones [].
Relevance: DW-116 shares the core 4-methyl-1-piperazinyl moiety with 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. The presence of this group, frequently encountered in pharmaceutical compounds, suggests a potential contribution to DW-116's antibacterial activity and highlights a structural link between these compounds. Both compounds incorporate this moiety within larger structures, indicating a potential for shared pharmacophoric features.
Compound Description: Trazitilin acts as an antagonist of histamine H1 receptors. Its structure features a 4-methyl-1-piperazinyl group linked to a 9,10-dihydro-9,10-ethanoanthracene moiety. The steric hindrance between these two components influences the molecule's conformation and flexibility [].
Relevance: Trazitilin and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the common 4-methyl-1-piperazinyl substituent, suggesting potential similarities in their binding interactions with biological targets. The variation in the aromatic core structure (benzaldehyde vs. 9,10-dihydro-9,10-ethanoanthracene) highlights the versatility of the 4-methyl-1-piperazinyl group in medicinal chemistry and its ability to contribute to diverse pharmacological profiles.
Compound Description: Olanzapine is an atypical antipsychotic known to induce weight gain, hyperphagia, and metabolic dysregulation in mice upon chronic administration []. This compound has a distinct tricyclic core structure consisting of fused benzene, diazepine, and thiophene rings, with the 4-methyl-1-piperazinyl group attached to the diazepine ring []. Various studies highlight the polymorphic nature of Olanzapine, with different forms exhibiting distinct physicochemical properties [, , , , ].
Relevance: Olanzapine and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl substituent, suggesting a possible role of this group in their interaction with biological targets, albeit within different pharmacological contexts. While Olanzapine exhibits a complex tricyclic structure, the presence of the shared substituent implies potential overlap in their pharmacophoric features. The studies on Olanzapine's polymorphism further highlight the importance of structural variations, even within a single compound, in influencing its biological and pharmacological properties. , , , , ,
Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist. It exhibits high affinity for the human 5-HT6R and demonstrates promising potential as a treatment for cognitive disorders, particularly Alzheimer's disease. Notably, it exhibits oral bioavailability and brain penetrability. The compound's structure consists of a central indole core, substituted with a methoxy group, a (2-bromophenyl)sulfonyl group, and a (4-methyl-1-piperazinyl)methyl group at positions 5, 1, and 3, respectively [].
Relevance: SUVN-502 and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl moiety, although their connectivity and substitution patterns differ. SUVN-502 incorporates the 4-methyl-1-piperazinyl group as a methylene linker attached to the indole core, whereas the target compound directly connects it to the benzaldehyde. This difference highlights how subtle structural variations of the 4-methyl-1-piperazinyl group can influence the overall molecular shape, potentially affecting its binding affinity and selectivity for specific targets.
Compound Description: Ofloxacin is a quinolone antimicrobial agent whose S-(-) enantiomer displays significantly greater activity against a range of bacteria compared to its R-(+) counterpart. This finding emphasizes the importance of chirality in determining biological activity [].
Relevance: Ofloxacin, specifically its S-(-) enantiomer, and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride both contain the 4-methyl-1-piperazinyl group, which might contribute to their interactions with biological targets, though in different therapeutic contexts. Ofloxacin's potent antimicrobial action, particularly the stereospecificity observed, underscores the impact of subtle structural differences, including chirality, on biological activity, emphasizing the significance of stereochemistry in medicinal chemistry.
Compound Description: SLV308 is a unique compound exhibiting partial agonistic activity at both dopamine D2 and D3 receptors, and full agonistic activity at serotonin 5-HT1A receptors [].
Relevance: SLV308 and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl moiety, highlighting its presence in compounds with diverse pharmacological profiles. While their core structures differ significantly, the presence of this common moiety suggests its potential role in interacting with these distinct receptor systems, emphasizing its versatility as a pharmacophore in medicinal chemistry.
Compound Description: This group of compounds was synthesized and evaluated for antitumor activity [, ].
Relevance: This class of compounds, like 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, incorporates the 4-methyl-1-piperazinyl substituent, indicating its potential significance in interacting with biological targets related to cell growth and proliferation. Despite differences in their core structures, the shared presence of this moiety suggests a possible role in conferring antitumor properties, highlighting its potential as a pharmacophore in anticancer drug development. ,
Compound Description: Ponatinib hydrobromide is a potent tyrosine kinase inhibitor used for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. []
Relevance: Ponatinib hydrobromide and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group, indicating its potential significance in interacting with biological targets. Despite differences in their core structures, the shared presence of this moiety suggests a possible role in their pharmacological activities, highlighting its potential as a pharmacophore.
Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor that demonstrates an improved therapeutic index compared to earlier PDE4 inhibitors, showing significant anti-inflammatory potency with reduced emetogenicity [].
Relevance: EPPA-1 and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl moiety, suggesting its possible role in their interaction with biological targets. Despite significant differences in their core structures, the shared presence of this moiety highlights its versatility in medicinal chemistry and potential to contribute to various pharmacological profiles.
Compound Description: This group of compounds was synthesized and investigated as potential 5-HT receptor ligands [].
Relevance: This class of compounds and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group, suggesting its potential role in their interaction with serotonin receptors. While their core structures differ, the presence of this common group highlights its possible involvement in binding to 5-HT receptors, showcasing its versatility as a pharmacophore in targeting diverse receptor families.
Compound Description: This compound is recognized for its antifibrillary and anti-arrhythmic properties [].
Relevance: This compound, along with 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, contains the 4-methyl-1-piperazinyl group, indicating its potential contribution to their interaction with biological targets, although their therapeutic applications differ. The presence of this shared moiety highlights its potential role in influencing cardiac function, emphasizing its versatility as a pharmacophore.
Compound Description: This compound, an o-carboranyl derivative, is investigated for its potential in boron neutron capture therapy for cancer treatment [].
Relevance: This o-carboranyl derivative and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group, highlighting its presence in compounds with potential anticancer applications. Though their core structures and mechanisms of action differ, the shared moiety suggests its possible role in contributing to their therapeutic properties.
Compound Description: Imatinib mesylate, a tyrosine kinase inhibitor, is a crucial drug for treating various cancers, including chronic myeloid leukemia. Studies highlight its existence in different crystalline forms, with the η-modification demonstrating potential advantages in pharmaceutical formulations [].
Relevance: Imatinib mesylate and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl moiety, indicating its presence in compounds with significant therapeutic applications, albeit in different disease contexts. The identification of Imatinib mesylate's η-modification emphasizes the importance of solid-state properties in drug development.
Compound Description: This compound exhibits antihypertensive effects and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. Importantly, the (4S)-(+)-enantiomer is identified as the active form, highlighting the significance of stereochemistry in its pharmacological activity [, ].
Relevance: Although this compound lacks the methyl group at position 4 of the piperazine ring, it shares a high degree of structural similarity with 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This similarity, along with its potent pharmacological activities, suggests that modifications to the piperazine substituent can significantly influence biological activity. ,
6-Fluoro-7-(4-methyl-1-piperazinyl)quinoxalines
Relevance: These compounds, like 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, incorporate the 4-methyl-1-piperazinyl moiety, suggesting its potential significance in interacting with biological targets. The variations in their core structures (benzaldehyde vs. quinoxalines) and the lack of significant antimicrobial activity in the tested quinoxaline derivatives highlight the importance of the overall molecular structure and substituent effects on biological activity.
Compound Description: 1589 R.B. is a broad-spectrum antibacterial agent effective against experimental infections. Its methane sulfonic salt (1589 m R.B.) has been studied for its toxicological and pharmacokinetic properties, suggesting its potential use in treating systemic infections [].
Relevance: 1589 R.B., similar to 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, contains the 4-methyl-1-piperazinyl group, highlighting its presence in compounds with antibacterial properties. Though their core structures differ (benzaldehyde vs. quinolone), the shared moiety suggests its potential role in interacting with bacterial targets and contributing to their antimicrobial activity.
Compound Description: This compound represents a new class of potent and selective serotonin 5-HT3 receptor antagonists, designed based on the arylpiperazine scaffold. Its non-planar, helicene-like structure plays a crucial role in its biological activity [].
Relevance: This compound and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group, highlighting its significance in interacting with serotonin receptors. Although their core structures differ (benzaldehyde vs. benzopyranoquinoline), the common moiety suggests its potential role in binding to 5-HT receptors, emphasizing its versatility as a pharmacophore in targeting diverse receptor families.
Compound Description: These compounds were synthesized and evaluated for their binding affinities to various 5-HT receptor subtypes and the 5-HT uptake site. Notably, some derivatives exhibited micromolar affinity for the 5-HT3 receptor and the 5-HT uptake site [].
Relevance: These phenylquinoline derivatives, like 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, incorporate the 4-methyl-1-piperazinyl moiety, suggesting its potential importance in interacting with serotonin receptors and the serotonin transporter. Although their core structures differ from the benzaldehyde, the shared moiety highlights its possible role in binding to 5-HT receptors and the transporter, showcasing its potential as a pharmacophore for developing compounds targeting the serotonergic system.
Compound Description: These compounds, structurally related to clozapine, were investigated for their neuroleptic activity. The 7-chloro derivative displayed promising neuroleptic effects with a lower propensity for extrapyramidal side effects compared to the unsubstituted compound [].
Relevance: These thienobenzothiazepine derivatives and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group, suggesting its potential role in interacting with dopamine receptors, which are implicated in neuroleptic activity. While their core structures differ, the shared moiety highlights its potential involvement in mediating antipsychotic effects and its versatility in contributing to different pharmacological profiles.
Compound Description: KB-6806 is a novel 5-HT3 receptor antagonist. An enzyme immunoassay (EIA) has been developed for its quantification, demonstrating its potential for further pharmacological and pharmacokinetic studies [].
Relevance: KB-6806 and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl moiety, highlighting its presence in compounds targeting the serotonergic system. Despite differences in their core structures, the shared moiety suggests its potential involvement in binding to 5-HT3 receptors, showcasing its versatility as a pharmacophore in targeting this receptor subtype.
Compound Description: This compound has been characterized in its crystalline monohydrate form, which exhibits specific X-ray diffraction patterns and a transition temperature range [].
Relevance: This quinolinecarbonitrile derivative and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group. While their core structures differ, the common moiety highlights its presence in various pharmaceutical compounds. The characterization of the quinolinecarbonitrile derivative's crystalline form emphasizes the importance of solid-state properties in drug development.
Compound Description: Zopiclone is a nonbenzodiazepine hypnotic agent used to treat insomnia. Pharmaceutical formulations have been developed to enhance its aqueous solubility and dissolution rate, improving its bioavailability upon oral administration [, ].
Relevance: Zopiclone and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride share the 4-methyl-1-piperazinyl group, indicating its presence in compounds with central nervous system activity. Despite differences in their core structures, the shared moiety highlights its presence in drugs affecting sleep-wake cycles. The development of specific formulations for Zopiclone underscores the importance of optimizing physicochemical properties for enhanced drug delivery. ,
Compound Description: Levofloxacin is an antibacterial agent belonging to the fluoroquinolone class. It exhibits potent inhibitory action against corrosion of API 5L X-52 steel in acidic environments [].
Relevance: Levofloxacin, similar to 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, incorporates the 4-methyl-1-piperazinyl group. While primarily recognized for its antibacterial activity, Levofloxacin's corrosion inhibition properties highlight the diverse applications of compounds containing this moiety.
Compound Description: These benzamide derivatives, featuring a furoyl piperazine moiety, have been investigated as potential therapeutic agents for Alzheimer's disease due to their inhibitory activity against butyrylcholinesterase [].
Relevance: While lacking the methyl group at position 4 of the piperazine ring, these benzamide derivatives share structural similarities with 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, particularly the presence of the piperazine ring linked to an aromatic core. This structural similarity suggests that modifications to the piperazine substituent and the aromatic core can lead to compounds with potential therapeutic benefits in neurodegenerative diseases.
Compound Description: Sch-350634 is a potent CCR5 antagonist with excellent oral bioavailability in various species, making it a promising candidate as an HIV-1 inhibitor [].
Relevance: Although Sch-350634 lacks the 4-methylpiperazinyl group present in 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, both compounds share a piperazine ring as a central structural element. This similarity highlights the importance of the piperazine moiety in medicinal chemistry, particularly in developing antiviral and potentially other therapeutic agents. The different substituents on the piperazine ring in both compounds emphasize the possibility of fine-tuning pharmacological properties through structural modifications of this core scaffold.
Compound Description: This series of 8-quinolinamine derivatives was synthesized and evaluated for their antileishmanial activity, demonstrating varying levels of potency against Leishmania donovani infections [].
Relevance: Although these quinolinamine derivatives do not have the 4-methylpiperazinyl substituent directly attached to the aromatic core as in 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, they share a common structural feature: the presence of a piperazine ring, often substituted at the 4-position, linked to an aromatic system. This similarity highlights the significance of the piperazine moiety in medicinal chemistry, particularly in developing antiparasitic agents and potentially other therapeutics.
Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor exhibiting neuroprotective effects. Its ability to prevent PARP overactivation makes it a promising therapeutic candidate for neurodegenerative diseases, including Parkinson's disease [].
Relevance: FR255595 and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride both contain the piperazine ring as a central structural element. This shared feature suggests the significance of the piperazine moiety in medicinal chemistry, particularly in developing neuroprotective agents. The different substituents on the piperazine ring in both compounds highlight the possibility of fine-tuning pharmacological properties through structural modifications of this core scaffold.
Compound Description: DU 125530 is a selective and silent 5-HT(1A) receptor antagonist showing potential in treating anxiety and mood disorders. Studies demonstrate its ability to achieve high occupancy of brain 5-HT(1A) receptors at well-tolerated doses [].
Relevance: DU 125530 and 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride both contain the piperazine ring as a central structural element. This shared feature suggests the significance of the piperazine moiety in medicinal chemistry, particularly in developing compounds targeting the serotonergic system. The different substituents on the piperazine ring in both compounds highlight the possibility of fine-tuning pharmacological properties, such as selectivity for specific serotonin receptor subtypes, through structural modifications of this core scaffold.
Compound Description: AL-3264 exhibits potent and long-lasting antiallergic properties. It acts by inhibiting 5-lipoxygenase activity, histamine release from mast cells, and histamine H1 receptors [, ].
Relevance: While lacking the methyl group at position 4 of the piperazine ring, AL-3264 shares a high degree of structural similarity with 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. This similarity, along with its potent antiallergic activity, suggests that modifications to the piperazine substituent can significantly influence biological activity, particularly in the context of allergic responses. ,
Compound Description: GSK962040 is a novel small-molecule motilin receptor agonist. It demonstrates promising activity at both recombinant and native motilin receptors, enhancing gastrointestinal motility and making it a potential therapeutic candidate for gastrointestinal disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.